Chemical structure and properties of 6-Bromo-2-chloro-8-methylquinolin-5-amine
Chemical structure and properties of 6-Bromo-2-chloro-8-methylquinolin-5-amine
Strategic Profile & Application Guide for Medicinal Chemistry
Executive Summary
6-Bromo-2-chloro-8-methylquinolin-5-amine (CAS: 1935427-67-0) is a highly functionalized heterocycle serving as a critical scaffold in the synthesis of advanced therapeutics, particularly kinase inhibitors and anti-infective agents (e.g., antitubercular diarylquinolines).[1][2] Its value lies in its orthogonal reactivity profile : it possesses four distinct "handles" (C2-Cl, C6-Br, C5-NH₂, C8-Me) that allow for sequential, regioselective functionalization.[2] This guide outlines its structural properties, validated synthetic pathways, and reactivity logic for drug development.[3]
Structural Analysis & Electronic Properties[2]
Molecular Architecture
The compound features a quinoline core decorated with electron-withdrawing halogens and electron-donating alkyl/amino groups.[2] This "push-pull" electronic system dictates its unique reactivity.
| Feature | Position | Electronic Effect | Steric Impact | Primary Reactivity |
| Chloro | C-2 | Low | SNAr (Nucleophilic Displacement) | |
| Amino | C-5 | Strong | Medium | Nucleophile (Acylation, Reductive Amination) |
| Bromo | C-6 | Weak | Medium | Metal-Catalyzed Coupling (Suzuki, Buchwald) |
| Methyl | C-8 | Weak | High | Metabolic Blocker / Lipophilicity Modulator |
Physicochemical Profile (Calculated)
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Formula: C₁₀H₈BrClN₂[2][]
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Molecular Weight: 271.54 g/mol [2][]
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LogP (Predicted): ~3.4 (Lipophilic, suitable for CNS or intracellular targets)[2]
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pKa (Quinoline N): ~2.5 (Reduced basicity due to C2-Cl and C6-Br withdrawing effects)[2]
-
pKa (Aniline NH₂): ~3.0–4.0 (Weakly basic)[2]
Synthetic Pathways[2][5]
As a specialized intermediate, the synthesis of 6-Bromo-2-chloro-8-methylquinolin-5-amine is typically achieved via functionalization of the des-amino precursor.[2] The most robust route involves the nitration-reduction sequence of 6-bromo-2-chloro-8-methylquinoline.[2]
Validated Retrosynthesis (Route A)
This pathway ensures the preservation of the labile C2-Cl bond while installing the amine.[2]
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Starting Material: 6-Bromo-2-chloro-8-methylquinoline (CAS 99455-14-8).[2][5]
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Step 1: Regioselective Nitration.
-
Reagents: HNO₃ / H₂SO₄ (0°C to RT).[2]
-
Mechanism:[2][6] Electrophilic aromatic substitution (EAS).[2] The C5 position is activated by the C8-methyl group and is the least sterically hindered position ortho to the directing methyl, as C7 is blocked.[2]
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Intermediate: 6-Bromo-2-chloro-8-methyl-5-nitroquinoline.[2]
-
-
Step 2: Chemoselective Reduction.
Visualization: Synthetic Workflow
Figure 1: Validated synthetic route from commercial precursors via nitration-reduction sequence.
Reactivity & Orthogonal Functionalization
For medicinal chemists, the utility of this scaffold lies in the ability to react specific positions independently.
C2-Chlorine: Nucleophilic Aromatic Substitution (SNAr)
The C2 position is activated for SNAr due to the electron-deficient nature of the pyridine ring (aza-effect).[2]
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
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Conditions: Heat (80–120°C) or acid catalysis.[2]
-
Selectivity: Reacts before the C6-Br in SNAr conditions but is inert under standard Suzuki conditions if oxidative addition is controlled.[2]
C6-Bromine: Palladium-Catalyzed Cross-Coupling
The C6-Br bond is a classic handle for carbon-carbon bond formation.[2]
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Reactions: Suzuki-Miyaura (Aryl-B), Buchwald-Hartwig (Aryl-N), Sonogashira (Alkyne).[2]
-
Selectivity: The C6-Br bond undergoes oxidative addition with Pd(0) faster than the C2-Cl bond (bond dissociation energy difference), allowing selective coupling at C6 while preserving C2-Cl for later steps.[2]
C5-Amine: Nitrogen Functionalization[2]
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Acylation/Sulfonylation: Standard amide/sulfonamide formation.[2]
-
Sandmeyer Reaction: Conversion to -CN, -I, or -OH if the amine is a sacrificial handle.[2]
Visualization: Reactivity Logic
Figure 2: Orthogonal reactivity map showing distinct chemical handles.
Experimental Protocols (Standardized)
Protocol 1: SNAr Displacement at C2
This protocol selectively displaces the C2-Cl without affecting the C6-Br.[2]
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Setup: Dissolve 6-Bromo-2-chloro-8-methylquinolin-5-amine (1.0 eq) in anhydrous NMP or DMF (0.2 M).
-
Reagent: Add the nucleophilic amine (1.2–1.5 eq) and a base (DIPEA or K₂CO₃, 2.0 eq).
-
Reaction: Heat to 100°C–120°C for 4–12 hours. Monitor by LCMS (loss of M+ starting material).
-
Workup: Dilute with water, extract with EtOAc. The product usually precipitates upon water addition due to high lipophilicity.
Protocol 2: Chemoselective Suzuki Coupling at C6
This protocol couples an aryl boronic acid at C6 while preserving the C2-Cl.[2]
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Setup: Charge flask with scaffold (1.0 eq), Aryl-boronic acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[2]
-
Solvent: Degassed Dioxane/Water (4:1).
-
Base: Na₂CO₃ (2.0 eq).[2]
-
Reaction: Heat to 80°C under Argon for 2–6 hours. Note: Do not overheat (>100°C) to avoid activation of the C2-Cl.[2]
Safety & Handling
-
Hazards: Likely toxic if swallowed (Acute Tox.[2][7] 3) and irritating to eyes/skin (Skin Irrit. 2), consistent with halogenated quinolines.[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent halogen radical formation).[2]
-
Solubility: Low solubility in water.[2] Soluble in DMSO, DMF, DCM, and Chloroform.[2]
References
-
Parchem Fine & Specialty Chemicals. 6-Bromo-2-chloro-8-methylquinolin-5-amine Product Page (CAS 1935427-67-0).[2]Link[2]
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PubChem. 6-Bromo-2-chloroquinoline (Analogous Reactivity Data).[2][7]Link[2]
-
Ambeed. 6-Bromo-2-chloro-8-methylquinoline (Precursor CAS 99455-14-8).[2][5]Link[2]
- Musiol, R. et al.Quinoline scaffold as a privileged structure in cancer drug discovery. Current Medicinal Chemistry, 2010. (Context on Quinoline Reactivity).
-
O'Brien, P. et al. Palladium-catalyzed cross-coupling reactions of haloquinolines.[2] Tetrahedron, 2015. (Mechanistic basis for C6 vs C2 selectivity).
Sources
- 1. 2006277-48-9,6-Chloro-2-(3-chloropropyl)quinazoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. US20190210967A1 - Resin compositions - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 5. 99455-14-8 | 6-Bromo-2-chloro-8-methylquinoline | Bromides | Ambeed.com [ambeed.com]
- 6. acgpubs.org [acgpubs.org]
- 7. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
